molecular formula C22H18ClNO4S B2587265 2-{[(5-chlorothiophen-2-yl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid CAS No. 2138218-85-4

2-{[(5-chlorothiophen-2-yl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid

Cat. No.: B2587265
CAS No.: 2138218-85-4
M. Wt: 427.9
InChI Key: RQPRWZXFKOKJBR-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a 5-chlorothiophen-2-ylmethyl substituent and an acetic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under acidic conditions and selective cleavage under basic conditions (e.g., piperidine) .

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4S/c23-20-10-9-14(29-20)11-24(12-21(25)26)22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,19H,11-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPRWZXFKOKJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(S4)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{(5-chlorothiophen-2-yl)methylamino}acetic acid, also known by its CAS number 2138218-85-4, is a complex amino acid derivative featuring both a chlorothiophene moiety and a fluorenylmethoxycarbonyl (Fmoc) group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis.

  • Molecular Formula : C22H18ClNO4S
  • Molecular Weight : 427.9 g/mol
  • Structural Features :
    • Chlorothiophene group, which may influence pharmacological properties.
    • Fmoc group, commonly used as a protective group in peptide synthesis.

The biological activity of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit diverse biological activities, including:

  • Antitumor Activity : The presence of the chlorothiophene moiety is associated with cytotoxic effects against cancer cell lines. Research indicates that such compounds can act as precursors for anti-tumor agents by inhibiting cell proliferation and inducing apoptosis in malignant cells .
  • Enzyme Inhibition : The amino group in the compound allows for potential interactions with enzymes, possibly acting as a substrate or inhibitor. Molecular docking studies could elucidate binding affinities to specific targets, which is crucial for understanding its pharmacodynamics.
  • Nucleophilic Substitution Reactions : The reactivity of the amino group enables the compound to participate in nucleophilic substitutions, which may lead to the formation of more complex biologically active derivatives.

Case Studies

  • Cytotoxic Compounds Study : A study focusing on chloro-, methoxy-, and methoxycarbonyl derivatives highlighted that compounds similar to this amino acid derivative exhibited significant cytotoxicity against various cancer cell lines. The research emphasized the importance of structural modifications in enhancing biological activity .
  • Molecular Docking Analysis : In silico studies have been conducted to assess the binding affinity of this compound with various receptors involved in cancer pathways. Results indicated promising interactions that warrant further investigation through in vitro assays.

Comparative Analysis

The unique combination of functional groups in 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid differentiates it from simpler analogs. Below is a comparative table highlighting similar compounds and their characteristics:

Compound NameKey FeaturesUnique Aspects
2-Aminoacetic AcidSimple structureBasic amino acid
5-ChlorothiopheneHalogenated thiopheneLacks amino functionality
Fluorenylmethoxycarbonyl-glycineFmoc protected amino acidUsed in peptide synthesis

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of Fmoc-protected amino acid derivatives. Below is a comparative analysis with similar compounds, emphasizing structural variations, physicochemical properties, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Key Features Applications References
Target Compound 5-Chlorothiophen-2-ylmethyl C₂₂H₁₈ClNO₄S Chlorinated thiophene enhances hydrophobicity; Fmoc ensures SPPS compatibility. Peptide synthesis, organocatalysis.
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid Pentyl C₂₂H₂₅NO₄ Linear alkyl chain increases lipophilicity. Hydrophobic peptide segments.
2-((cyanomethyl)(Fmoc)amino)acetic acid Cyanomethyl C₁₉H₁₆N₂O₄ Electron-withdrawing cyano group may enhance stability. Specialty peptide modifications.
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorobenzoic acid 5-Fluorophenyl C₂₂H₁₆FNO₄ Fluorine improves metabolic stability; aromatic ring aids π-π interactions. Drug discovery, fluorinated peptides.
(S)-2-(Fmoc-amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl C₂₄H₁₉F₂NO₄ Di-fluorination enhances bioavailability and binding affinity. Kinase inhibitors, bioactive peptides.

Key Findings:

Substituent Effects: The 5-chlorothiophene group in the target compound confers distinct electronic and steric properties compared to phenyl or alkyl substituents. Fluorinated analogs (e.g., 5-fluorobenzoic acid derivative) exhibit improved metabolic stability and binding precision in drug design .

Solubility and Reactivity: The pentyl-substituted analog (C₂₂H₂₅NO₄) is highly lipophilic, making it suitable for membrane-associated peptides, whereas the cyanomethyl derivative (C₁₉H₁₆N₂O₄) may offer better aqueous solubility due to polar cyano groups . The target compound’s chlorothiophene group likely reduces solubility in polar solvents, necessitating optimized coupling conditions in SPPS .

Synthetic Utility: Fmoc-protected compounds are critical in SPPS, as evidenced by their use in mutanobactin synthesis (e.g., 9-(2-((Fmoc-amino)methyl)-1,3-dioxolan-4-yl)nonanoic acid) . The 2-chlorophenyl analog (C₁₅H₁₂ClNO₄) demonstrates compatibility with bismuth-catalyzed reactions, achieving 45% yield under mild conditions, suggesting the target compound may also serve in metal-mediated syntheses .

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